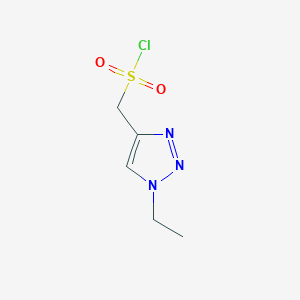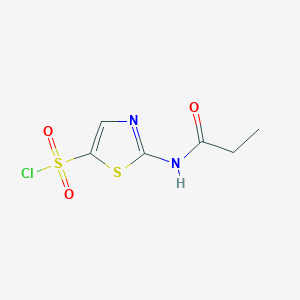
2-Propanamido-1,3-thiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanamido-1,3-thiazole-5-sulfonyl chloride is a chemical compound with a molecular weight of 254.7 g/mol . This compound is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-Propanamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-propanamido-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Propanamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized and reduced derivatives.
Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form complex molecular structures.
Applications De Recherche Scientifique
2-Propanamido-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action.
Industrial Applications: It is used in the development of advanced materials and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Propanamido-1,3-thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . The thiazole ring provides additional binding interactions through hydrogen bonding and π-π stacking .
Comparaison Avec Des Composés Similaires
2-Propanamido-1,3-thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives, such as:
1,3-thiazole-5-sulfonyl chloride: Similar in structure but lacks the propanamido group, which may affect its biological activity and reactivity.
2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride: Contains an acetylamino group instead of a propanamido group, leading to differences in chemical properties and applications.
The unique combination of the propanamido and sulfonyl chloride groups in this compound provides distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H7ClN2O3S2 |
|---|---|
Poids moléculaire |
254.7 g/mol |
Nom IUPAC |
2-(propanoylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S2/c1-2-4(10)9-6-8-3-5(13-6)14(7,11)12/h3H,2H2,1H3,(H,8,9,10) |
Clé InChI |
BWXHXBUEGSRQQR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=NC=C(S1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
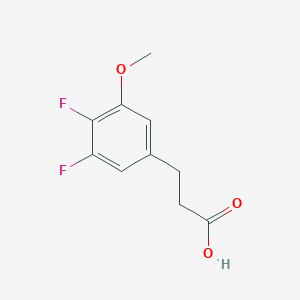
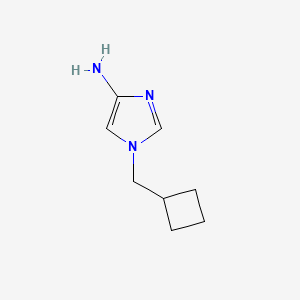

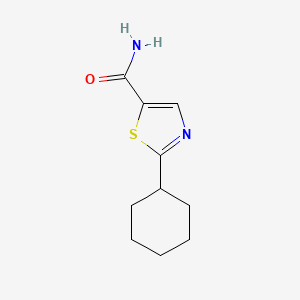
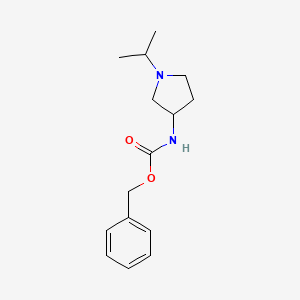
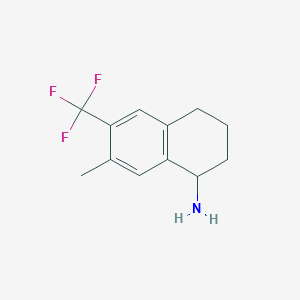
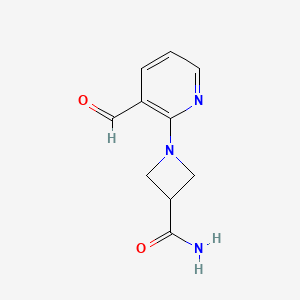
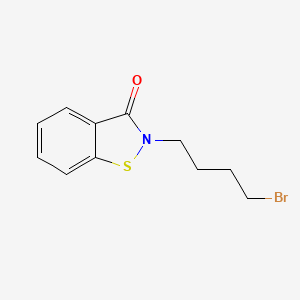

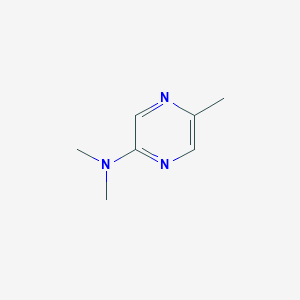
![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
